molecular formula C17H19N3O2S B2398135 N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923675-79-0

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2398135
CAS No.: 923675-79-0
M. Wt: 329.42
InChI Key: SKUONTLEPGHLPL-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a chemical compound with a molecular formula of C20H22N4O2S. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is known for its aromaticity and is found in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of a thiazole ring and a cyclopropanecarboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11(12-5-3-2-4-6-12)18-15(21)9-14-10-23-17(19-14)20-16(22)13-7-8-13/h2-6,10-11,13H,7-9H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUONTLEPGHLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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